Mass Shift Differentiation: +3.02 Da for Unambiguous Analyte Resolution
1-(Trideuteriomethyl)pyrazol-4-amine exhibits a nominal mass increase of +3.02 Da relative to the unlabeled 1-methyl-1H-pyrazol-4-amine (97.12 g/mol → 100.14 g/mol) . This mass shift places the internal standard signal in a distinct m/z channel with no isotopic overlap from the natural abundance 13C or 15N isotopes of the analyte, enabling baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) [1]. In contrast, alternative internal standards such as 4-aminopyrazole-d2 provide only a +2 Da shift, which may be insufficient to avoid cross-talk in complex matrices.
| Evidence Dimension | Molecular weight and exact mass |
|---|---|
| Target Compound Data | 100.14 g/mol (nominal); 100.082827474 Da (exact) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-4-amine: 97.12 g/mol (nominal); 97.063997236 Da (exact) [2] |
| Quantified Difference | Δ +3.02 Da (nominal); Δ +3.018830238 Da (exact) |
| Conditions | Calculated values from PubChem and Guidechem |
Why This Matters
A mass difference of ≥3 Da is widely considered the minimum for reliable LC-MS/MS quantitation in biological matrices, ensuring that the internal standard signal is free from interference by the analyte's isotopic envelope.
- [1] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. https://kcasbio.com/lc-ms-ms-internal-standards/ (2020). View Source
- [2] PubChem. 1-methyl-1H-pyrazol-4-amine (CID 4770990). https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H-pyrazol-4-amine (2025). View Source
